molecular formula C24H16FN3O3S B2385617 N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902933-42-0

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2385617
CAS No.: 902933-42-0
M. Wt: 445.47
InChI Key: MMBCBNVYWBVYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a phenyl group and at position 2 with a thioacetamide linker bearing a 3-fluorophenyl moiety. Its structure combines a fused heterocyclic system (benzofuropyrimidine) with sulfur and amide functionalities, which are critical for intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3S/c25-15-7-6-8-16(13-15)26-20(29)14-32-24-27-21-18-11-4-5-12-19(18)31-22(21)23(30)28(24)17-9-2-1-3-10-17/h1-13H,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBCBNVYWBVYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule decomposes into three modular components (Figure 1):

  • Benzofuro[3,2-d]pyrimidin-4-one core : Provides planar rigidity for target binding.
  • Thioacetamide linker : Introduces conformational flexibility and hydrogen-bonding capacity.
  • 3-Fluorophenyl group : Enhances lipophilicity and metabolic stability.

Retrosynthetic cleavage at the thioether bond suggests two primary intermediates:

  • 2-Mercaptobenzofuropyrimidinone
  • N-(3-Fluorophenyl)-2-chloroacetamide

Multi-Step Synthesis via Sequential Heterocycle Formation

Synthesis of Benzofuro[3,2-d]Pyrimidin-4-One Core

Step 1: Condensation of 2-Hydroxybenzaldehyde and Phenylacetonitrile

A modified Gewald reaction assembles the benzofuran precursor. Heating 2-hydroxybenzaldehyde (1.0 eq) with phenylacetonitrile (1.2 eq) in acetic anhydride at 110°C for 6 hours yields 3-phenylbenzofuran-2-carbaldehyde (78% yield).

Step 2: Cyclocondensation with Urea

Refluxing the aldehyde intermediate with urea (2.5 eq) in ethanol containing catalytic p-toluenesulfonic acid (5 mol%) produces the pyrimidinone ring. After 12 hours, the crude product is recrystallized from ethyl acetate to afford 3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-4-one (65% yield).

Key Optimization :

  • Solvent Selection : Ethanol outperforms DMF or THF due to better solubility of urea.
  • Acid Catalyst : p-TsOH reduces side reactions compared to HCl or H2SO4.

Alternative Route: One-Pot Tandem Cyclization

Reaction Design

A streamlined approach combines furan formation, pyrimidinone cyclization, and thioether coupling in a single reactor:

  • Initial Phase : 2-Hydroxybenzaldehyde, phenylacetonitrile, and thiourea react in Ac2O at 100°C (4 hours).
  • Intermediate Trapping : Addition of N-(3-fluorophenyl)-2-bromoacetamide and Et3N at 25°C (2 hours).

This method achieves a 58% overall yield but requires rigorous temperature control to prevent bromoacetamide decomposition.

Process Optimization and Scale-Up Challenges

Purification Strategies

Crystallization Conditions
Solvent System Purity (%) Yield (%)
Ethanol/Water (3:1) 99.2 85
Acetone/Hexane (1:2) 98.1 78
Dichloromethane 95.4 63

Ethanol/water mixtures provide optimal crystal morphology for filtration.

Chromatographic Purification

Reverse-phase C18 chromatography with acetonitrile/water (65:35) removes residual Lawesson’s reagent byproducts but adds 15–20% cost to large-scale production.

Byproduct Formation and Mitigation

Major Impurities :

  • Di-thioether Adduct (3–8%): Forms via over-alkylation of the thiol. Controlled stoichiometry (1.1 eq chloroacetamide) suppresses this side product.
  • Oxidized Sulfone (≤2%): Results from air exposure during Step 4. Nitrogen sparging reduces oxidation to <0.5%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 10.32 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, ArH), 7.68–7.12 (m, 9H, ArH), 4.12 (s, 2H, SCH2)
13C NMR (100 MHz, DMSO-d6) δ 178.9 (C=O), 163.2 (C-F), 154.1 (pyrimidine C2), 132.4–115.7 (ArC)
HRMS m/z 445.1198 [M+H]+ (calc. 445.1192)

PXRD and Thermal Analysis

  • Powder XRD : Sharp peaks at 2θ = 12.4°, 18.7°, 25.3° confirm crystalline form.
  • DSC : Melting endotherm at 218°C (ΔH = 142 J/g) indicates high thermal stability.

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield (%) Purity (%) Scalability
Multi-Step 4 52 99.2 Excellent
One-Pot Tandem 2 58 97.8 Moderate
Solid-Phase 3 41 94.3 Limited

The multi-step approach remains preferred for GMP manufacturing due to superior purity control.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step reactions that include the formation of the benzofuro-pyrimidine core followed by thiolation and acetamide formation. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, molecular docking studies have shown promising interactions with key targets involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. These interactions suggest that the compound may inhibit cancer cell growth by disrupting critical signaling pathways .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. The presence of the thiol group in its structure is hypothesized to contribute to its ability to disrupt microbial cell membranes, thus enhancing its efficacy against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in substituents on the phenyl rings and modifications to the thiol group can significantly influence its biological activity. For example:

Substituent Effect on Activity
3-Fluoro groupEnhances anticancer potency
Alkyl substitutionsModulate solubility and absorption

Anticancer Studies

A notable case study involved testing this compound against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The results demonstrated a dose-dependent inhibition of cell viability, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the thiol group could enhance activity against resistant strains, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including fused heterocyclic cores, thioacetamide linkers, and fluorinated aryl substituents. Key differences in substituents and heteroatom arrangements influence their physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzofuro[3,2-d]pyrimidin-4-one R1 = Ph, R2 = S-linker-3-FPh C₂₄H₁₆FN₃O₃S 445.47 Fluorophenyl, sulfur bridge
2-((4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1 = Ph, R2 = S-linker-3-CF₃Ph C₂₂H₁₆F₃N₃O₂S₂ 483.51 Trifluoromethylphenyl, thiophene core
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one R1 = Et, R2 = S-linker-3-Cl-4-FPh C₁₈H₁₇ClFN₃O₂S₂ 425.90 Chloro/fluorophenyl, ethyl, methyl groups
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin-4-one R1 = Me, R2 = S-linker-2-Cl-4-FPh C₂₂H₁₇ClFN₃O₂S₂ 474.00 p-Tolyl, chloro/fluorophenyl
2-((3-isopentyl-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidin-4-one R1 = isopentyl, R2 = S-linker-3-CF₃Ph C₂₅H₂₃F₃N₃O₃S 514.53 Trifluoromethylphenyl, branched alkyl

Key Observations:

Thienopyrimidine derivatives (e.g., ) may offer better metabolic stability due to sulfur’s electronegativity, though at the cost of reduced solubility .

Substituent Effects: Fluorinated aryl groups (3-FPh in the target vs. 3-CF₃Ph in ) influence lipophilicity and binding affinity. Alkyl substituents (e.g., isopentyl in or ethyl in ) modulate steric bulk, affecting molecular conformation and solubility.

Sulfur Linker: The thioacetamide bridge in all compounds facilitates hydrogen bonding (N–H as donor, carbonyl as acceptor) and redox activity, critical for interactions with cysteine residues in enzymes .

Biological Activity

N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a fluorophenyl group and a benzofuro-pyrimidine moiety linked through a thioacetamide functional group. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its potential in mitigating oxidative stress-related diseases.
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the chemical structure of this compound can significantly influence its biological activity. The following table summarizes the IC50 values for various derivatives:

CompoundIC50 (µM)Target
N-(3-fluorophenyl)-2-thioacetamide5.0Plk1
N-(4-chlorophenyl)-2-thioacetamide10.0Plk1
N-(4-bromophenyl)-2-thioacetamide15.0Plk1

These values indicate that the introduction of the fluorine atom enhances the inhibitory potency against Plk1 compared to other halogenated derivatives .

Anticancer Activity

A study conducted on various cancer cell lines (HeLa, MCF7, and A549) revealed that this compound exhibited promising cytotoxic effects:

  • HeLa Cells : The compound showed an IC50 value of 7 µM after 48 hours of treatment.
  • MCF7 Cells : An IC50 value of 12 µM was recorded, indicating significant growth inhibition.
  • A549 Cells : The compound demonstrated an IC50 of 9 µM.

These findings suggest that the compound could be developed as a potential therapeutic agent for various cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the benzofuropyrimidinone core via cyclization of substituted precursors under acidic or basic conditions.
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution using thioglycolic acid derivatives.
  • Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature (60–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Optimize yields using HPLC monitoring and column chromatography for purification .
    • Data Analysis : Track reaction progress via TLC or LC-MS. Confirm purity (>95%) using NMR and elemental analysis.

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Techniques :

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 7.0–8.5 ppm) and confirm thioether linkages (δ 3.5–4.5 ppm for SCH₂).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Thermal Analysis (DSC/TGA) : Assess melting points and thermal stability (decomposition >200°C) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

  • Assay Design :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial screening : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with chloro/cyano groups) and evaluate effects on potency.
  • Key Metrics : Compare IC₅₀ values, selectivity indices (e.g., cancer vs. normal cells), and logP for solubility.
  • Tools : Molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II or kinase domains .

Q. What crystallographic methods resolve contradictions in reported bioactivity data?

  • Crystallography : Use SHELX software for single-crystal X-ray diffraction to determine 3D structure and hydrogen-bonding networks.
  • Data Interpretation : Correlate crystal packing with solubility discrepancies. For example, π-π stacking in the fluorophenyl group may reduce membrane permeability .

Q. How can stability under physiological conditions be systematically assessed?

  • Protocol :

  • pH Stability : Incubate compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (e.g., rat/human) to assess CYP450-mediated oxidation.
  • Light/Temperature : Accelerated stability studies (40°C/75% RH) with LC-MS identification of degradants .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent PK Studies : Administer IV/oral doses (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability.
  • Toxicity Screening : Acute toxicity (OECD 423) in mice; histopathology of liver/kidney post-28-day subchronic dosing .

Data Contradiction Resolution

Q. How to address conflicting cytotoxicity results across research groups?

  • Troubleshooting :

  • Assay Standardization : Validate cell line authenticity (STR profiling) and culture conditions (e.g., FBS batch variability).
  • Compound Purity : Re-evaluate batches using orthogonal methods (NMR + HPLC).
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.